4-Amino-3-(3,4-dichlorophenyl)butan-1-ol
Overview
Description
The compound 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol is a derivative of butanoic acid with amino and dichlorophenyl substituents. It is structurally related to compounds that have been studied for their molecular structure, vibrational spectra, and potential for forming hydrogen bonds and other intermolecular interactions. The presence of amino and chlorophenyl groups suggests that it may have interesting electronic and structural properties, which could be relevant for various applications in chemistry and materials science.
Synthesis Analysis
The synthesis of related compounds, such as 4-amino-3-(4-chlorophenyl)butyric acid, involves protection of the amino group followed by chiral resolution of isomers. For instance, the amino group can be protected with di-tert-butyl carbonate, and the resulting compound can be reacted with (S)-α-methylbenzylamine to obtain diastereomeric mixtures, which can then be separated using liquid chromatography on silica gel with n-hexane—ethyl acetate as the eluent . This method could potentially be adapted for the synthesis of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol by considering the electronic effects of the additional chlorine atom on the aromatic ring.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray diffraction and optimized using density functional theory (DFT). For example, the triazole derivative 4-amino-3-(p-chlorophenyl)-5-(p-methoxybenzyl)-4H-1,2,4-triazole exhibits specific dihedral angles between the phenyl rings and forms a two-dimensional network of molecules through N–H…N hydrogen bonds . Although the compound does not contain a triazole ring, the analysis of dihedral angles and hydrogen bonding patterns could be similarly relevant for understanding its molecular conformation.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from their electronic structure. The presence of amino and chlorophenyl groups can lead to various chemical reactions, such as substitution or addition reactions, depending on the reaction conditions and the nature of the reactants. The electronic energy, vibrational spectra, and HOMO–LUMO analysis provide insights into the reactivity of the molecule . For instance, the electron density in the σ* and π* antibonding orbitals and the second-order delocalization energies E(2) indicate the occurrence of intramolecular charge transfer (ICT), which can influence the molecule's reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol can be predicted based on the properties of similar compounds. The vibrational studies, including FT-IR and FT-Raman spectra, provide information about the molecular electronic energy, geometrical structure, and thermodynamical properties such as zero-point vibrational energies, rotational constants, entropies, and dipole moment . The first-order hyperpolarizability and related properties are also of interest, as they relate to the nonlinear optical properties of the molecule . The stability of the molecule can be analyzed using natural bond orbital (NBO) analysis, which provides insights into hyperconjugative interactions and charge delocalization within the molecule .
Scientific Research Applications
Environmental Impact and Degradation of Related Compounds
Research on compounds such as 2,4-Dichlorophenoxyacetic acid (2,4-D) and its environmental impact provides insights into how similar chlorinated organic compounds might behave in natural settings. Studies have focused on the toxicology, mutagenicity, and environmental degradation pathways of these compounds. For instance, the assessment of the emission of organochlorine compounds like chlorophenols on aquatic environments reveals their moderate toxic effects and the conditions under which their persistence in the environment increases or decreases (Krijgsheld & Gen, 1986; Magnoli et al., 2020).
Biodegradation and Treatment of Wastewater
The biodegradation of pesticides, including those related to chlorophenolic compounds, highlights the role of microbial action in detoxifying pollutants from industrial wastewater. Research on treating wastewater from the pesticide industry has shown the effectiveness of biological processes and activated carbon in removing toxic pollutants, potentially offering a pathway for mitigating environmental impacts (Goodwin et al., 2018).
Catalytic Applications in Organic Synthesis
Studies on the use of metal cation-exchanged clays as catalysts in organic synthesis provide a glimpse into how related chemical compounds might be utilized in synthetic chemistry. Such catalysts have been applied in various reactions, including alkylation, rearrangement, and acetalization, demonstrating their utility in producing key organic compounds with environmental and industrial significance (Tateiwa & Uemura, 1997).
Bio-inspired Adhesive Materials
Research into bio-inspired adhesive materials, such as chitosan-catechol, explores the potential of combining natural polymers with catecholic compounds to create strong, biocompatible adhesives for medical applications. This research avenue underscores the versatility of chemical compounds in biomaterials science and their potential in developing new medical technologies (Ryu, Hong, & Lee, 2015).
Safety And Hazards
properties
IUPAC Name |
4-amino-3-(3,4-dichlorophenyl)butan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Cl2NO/c11-9-2-1-7(5-10(9)12)8(6-13)3-4-14/h1-2,5,8,14H,3-4,6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGIGCDLFWQIHLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CCO)CN)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60430804 | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
CAS RN |
152298-51-6, 135936-35-5 | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)butan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60430804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Amino-3-(3,4-dichlorophenyl)-1-butanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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